molecular formula C17H17BrClNO B11534192 2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol

2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol

Cat. No.: B11534192
M. Wt: 366.7 g/mol
InChI Key: IKCMYQNGBHOSKH-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of bromine, chlorine, and a Schiff base derived from 2,5-dimethylphenyl. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol typically involves the following steps:

    Formation of the Schiff Base: The reaction between 2,5-dimethylaniline and 3,5-dimethyl-4-hydroxybenzaldehyde under acidic conditions forms the Schiff base.

    Halogenation: The Schiff base is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the phenol ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the imine group can interact with nucleophiles. The halogen atoms can also influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]phenol
  • 2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylbenzene

Uniqueness

2-Bromo-4-chloro-6-[(E)-[(2,5-dimethylphenyl)imino]methyl]-3,5-dimethylphenol is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The Schiff base structure also adds to its uniqueness, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17BrClNO

Molecular Weight

366.7 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2,5-dimethylphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C17H17BrClNO/c1-9-5-6-10(2)14(7-9)20-8-13-11(3)16(19)12(4)15(18)17(13)21/h5-8,21H,1-4H3

InChI Key

IKCMYQNGBHOSKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C

Origin of Product

United States

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